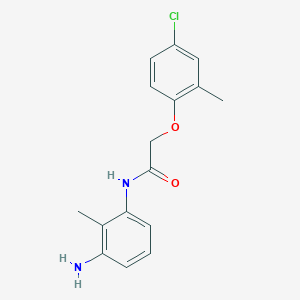

N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-8-12(17)6-7-15(10)21-9-16(20)19-14-5-3-4-13(18)11(14)2/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTRNABKAZBNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:

Preparation of Starting Materials: The starting materials include 3-amino-2-methylphenol and 4-chloro-2-methylphenol.

Formation of Acetamide: The phenol groups are first converted to their respective acyl chlorides using reagents like thionyl chloride.

Coupling Reaction: The acyl chlorides are then coupled using a nucleophilic substitution reaction to form the final acetamide product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like iron and hydrochloric acid or hydrogen gas and a catalyst.

Substitution: Using nucleophiles like sodium hydroxide or other alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl compounds.

Scientific Research Applications

Biopharmaceutical Research

N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been utilized in the development of new therapeutic agents. Its structure allows it to interact with biological targets, making it a candidate for drug discovery and development. The compound's ability to modify biological pathways can lead to advancements in treatments for various diseases.

Proteomics

This compound is employed in proteomics research, where it aids in the study of protein interactions and functions within biological systems. Its unique chemical properties enable researchers to investigate protein modifications and interactions that are crucial for understanding cellular processes.

Forensic Science

In forensic applications, this compound can be used as a reagent for detecting specific biomolecules or as a marker in toxicology studies. Its sensitivity and specificity make it valuable for identifying substances in biological samples.

Case Study 1: Drug Development

A recent study focused on the synthesis of derivatives of this compound and their biological evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents.

Case Study 2: Proteomics Application

In a proteomics study, researchers utilized this compound to label proteins in complex mixtures. The labeling facilitated mass spectrometry analysis, leading to the identification of novel protein interactions involved in metabolic pathways.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biopharmaceuticals | Development of new therapeutic agents targeting specific biological pathways |

| Proteomics | Study of protein interactions and modifications |

| Forensic Science | Detection of biomolecules and toxicology studies |

Mechanism of Action

The mechanism by which N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl rings can participate in π-π interactions, further modulating biological processes.

Comparison with Similar Compounds

Substitutions on the Phenoxy Group

The phenoxy group in the target compound is substituted with 4-chloro-2-methyl moieties. Analogous compounds with variations in this group exhibit distinct biological activities:

- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Shares the 4-chloro-2-methylphenoxy group but replaces the 3-amino-2-methylphenyl with a triazole ring. WH7 demonstrates potent auxin-like activity in plants, comparable to 2,4-D, but with enhanced specificity due to the triazole moiety .

- Ani9 (2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide): Features a methoxyphenyl Schiff base instead of the amino-methylphenyl group. Ani9 is a selective TMEM16A inhibitor (IC₅₀ = 77 nM) but lacks activity against CFTR or VRAC channels, highlighting the role of the acetamide substituent in target selectivity .

Table 1: Phenoxy Group Modifications and Biological Effects

Modifications on the Acetamide Nitrogen

The 3-amino-2-methylphenyl group distinguishes the target compound from analogs with different nitrogen substituents:

- N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: Replaces the amino group with a chloro-methylphenyl group.

- 2-(4-Chloro-2-methylphenoxy)-N-[(cyclohexylcarbamothioyl)amino]acetamide: Incorporates a thiourea-linked cyclohexyl group. The sulfur atom increases molecular weight (355.88 g/mol) and may influence pharmacokinetics, making it a critical intermediate for APIs .

Functional Group Replacements

Replacing the acetamide group with other functionalities alters bioactivity:

- MCPA (2-(4-chloro-2-methylphenoxy)acetic acid): A herbicide with a carboxylic acid instead of acetamide. The acid group enhances solubility and systemic mobility in plants, whereas the acetamide in the target compound may improve metabolic stability .

- Linomide derivatives (e.g., 1b: 2-(4-chlorophenyl)-N-((4-chlorophenyl) carbamoyl)acetamide): Feature carbamoyl groups and show anticancer activity via kinase inhibition. The target compound’s amino group could similarly engage hydrogen bonding with targets .

Pharmacological and Agricultural Potential

- Ion Channel Modulation: The TMEM16A inhibition seen in Ani9 could be explored in the target compound, with the amino group possibly enhancing water solubility for in vivo studies .

- Anticancer Applications: Analogous acetamides (e.g., linomide derivatives) show activity against HCT-116 and MCF-7 cells; the target compound’s substituents may confer similar efficacy .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, identified by its CAS number 1020056-39-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₆H₁₇ClN₂O₂

- Molecular Weight : 304.77 g/mol

- Boiling Point : Approximately 523.6 °C (predicted)

- Density : 1.282 g/cm³ (predicted)

- pKa : 12.90 (predicted)

- Hazard Classification : Irritant .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a notable study, the compound exhibited significant cytotoxicity against human cancer cell lines with an IC50 value of approximately 700 nM. This suggests that modifications to the phenyl ring can enhance its antitumor activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of this compound. The following table summarizes key findings from various studies on related compounds:

| Compound Structure | Key Functional Groups | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Amino, chloro, ether | Antitumor | 700 nM |

| N-(2-(4-chloro-phenoxy)-phenylamino)-acetamide | Chloro, amino | Antitumor | 900 nM |

| 1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | Piperidine ring | Antitumor | 10 nM |

This table illustrates that the introduction of electron-withdrawing groups (like chloro) and electron-donating groups (like amino) can enhance the potency of these compounds against cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve interactions with cellular pathways associated with apoptosis and cell proliferation. Molecular dynamics simulations have indicated that this compound interacts primarily through hydrophobic contacts with target proteins, suggesting a complex mechanism that warrants further investigation .

Safety and Toxicology

While the compound shows promising biological activity, it is classified as an irritant, necessitating careful handling in laboratory settings. Toxicological assessments are essential to evaluate its safety profile before advancing to clinical applications .

Q & A

Q. What are the optimized synthetic routes for N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide?

The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and 2,6-lutidine in dry dichloromethane (DCM). Key steps include:

Q. How is the compound characterized using spectroscopic and analytical techniques?

Standard characterization methods include:

- 1H/13C NMR : To confirm proton and carbon environments in DMSO-d₆ (e.g., aromatic protons at δ 6.5–7.5 ppm, acetamide carbonyl at ~168 ppm).

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation.

- Elemental analysis : To verify purity (<0.5% deviation from theoretical C/H/N values).

- Melting point determination : Assessed via digital apparatus to confirm compound identity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. Key considerations:

- Hydrogen bonding analysis : Identify N–H···O interactions stabilizing the crystal lattice.

- Twinning and high-resolution data : Use SHELXE for experimental phasing in case of twinning or low symmetry.

- Validate data against Cambridge Structural Database entries for related acetamides to detect anomalies .

Q. What structure-activity relationships (SAR) govern its biological activity?

Analogues of structurally similar compounds (e.g., WH7, an auxin mimic) reveal:

- Phenoxy substituents : Chloro and methyl groups at the 4- and 2-positions enhance root growth inhibition in Arabidopsis assays.

- Acetamide linker : Critical for binding auxin receptors; modifications (e.g., alkylation) reduce efficacy.

- Bioassays : Dose-response curves (0.1–100 µM) and gene expression profiling (e.g., auxin-responsive reporters) quantify activity .

Q. How can synthetic yields be improved while minimizing side products?

Optimization strategies include:

Q. What computational methods are suitable for modeling its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to auxin receptors. Key parameters:

- Ligand preparation : Optimize protonation states at physiological pH.

- Binding free energy : Calculate using MM-PBSA to prioritize high-affinity analogues .

Methodological Considerations

- Contradiction Analysis : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), cross-validate with high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) .

- Crystallographic Refinement : For disordered solvent molecules, use SQUEEZE in PLATON to improve model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.